Benzenehexanesulfonic acid

Description

Historical Trajectories of Highly Sulfonated Aromatic Compounds

The journey into highly sulfonated aromatic compounds is rooted in the broader history of aromatic sulfonation, a fundamental electrophilic aromatic substitution reaction. wikipedia.org While the sulfonation of benzene (B151609) to produce benzenesulfonic acid has been a cornerstone of organic chemistry for over a century, the exhaustive substitution to form benzenehexanesulfonic acid presented a significant synthetic challenge. Early methods for sulfonation often involved heating an aromatic compound with sulfuric acid. wikipedia.org Achieving hexasubstitution, however, requires forcing conditions due to the progressively deactivating effect of each additional sulfonic acid group on the aromatic ring. smolecule.com

Research into polysulfonated aromatic acids gained traction as their potential as building blocks for coordination polymers and metal-organic frameworks (MOFs) became apparent. rsc.org However, many of these potentially valuable polysulfonic acids were not readily accessible, and reliable synthesis protocols were often lacking. rsc.org Over time, researchers developed more robust methods, such as using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures for extended periods, to achieve higher degrees of sulfonation. smolecule.com The synthesis of this compound, for instance, requires precise temperature control and long reaction times to drive the reaction to completion while minimizing degradation of the aromatic ring. smolecule.com The successful synthesis and characterization of this compound and its derivatives have paved the way for exploring their unique properties and applications. rsc.orguakron.edu

Theoretical Frameworks for Hexasubstituted Benzene Systems

Hexasubstituted benzenes represent a fascinating and complex area of theoretical and computational chemistry. researcher.life The presence of six substituents on a benzene ring introduces significant steric hindrance and complex electronic interactions that can dramatically influence the molecule's geometry, stability, and reactivity. researcher.lifersc.org Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for understanding these systems. utdallas.edunih.govumn.edu

One of the key theoretical challenges in modeling hexasubstituted benzenes is accurately predicting their preferred conformation. The bulky substituents are forced into close proximity, leading to torsional strain and van der Waals repulsion. To alleviate this strain, the substituents often adopt out-of-plane arrangements, and the benzene ring itself may deviate from planarity. researcher.life Computational models can help to quantify these distortions and predict the most stable three-dimensional structures.

From an electronic standpoint, the six sulfonic acid groups in this compound are powerful electron-withdrawing groups. This has a profound effect on the electronic structure of the benzene ring, making it highly electron-deficient. DFT calculations can be used to model the electron distribution, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. utdallas.edu These calculations are crucial for understanding the compound's acidity, its interactions with other molecules, and its potential as an electronic material. For instance, computational studies have shown that each successive sulfonation step becomes more energetically demanding due to the increasing deactivation of the ring. smolecule.com The insights gained from these theoretical frameworks are vital for designing new hexasubstituted benzene derivatives with tailored properties for specific applications. rsc.orgutdallas.edu

Current Research Paradigms and Future Outlooks for this compound

Current research on this compound is primarily focused on its application in materials science and catalysis. uni-bayreuth.de Its unique properties, including high acidity, thermal stability, and its nature as a polyanionic linker, make it a versatile component in the design of functional materials.

In materials science, this compound and its salts have been investigated as building blocks for coordination polymers and metal-organic frameworks (MOFs). rsc.org The sulfonate groups can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, ion-exchange capabilities, and high thermal stability, making them potentially useful for gas storage, separation, and catalysis. rsc.org

This compound has also found a significant role as a dopant for conducting polymers. Its strong acidity allows it to protonate the polymer backbone, thereby increasing its electrical conductivity. The bulky nature of the benzenehexanesulfonate anion can also influence the morphology and processability of the resulting conducting polymer films.

In the field of catalysis, solid acids are of great interest as they offer advantages in terms of separation and reusability over liquid acids. mdpi.com Materials functionalized with sulfonic acid groups are being explored as solid acid catalysts for a variety of organic reactions. mdpi.comrsc.org The high density of acidic sites on this compound makes it a candidate for creating highly active catalytic materials. Future research will likely focus on immobilizing this compound or its derivatives onto solid supports to create robust and recyclable catalysts. mdpi.com

The future outlook for this compound research is promising. The development of new synthetic methodologies for creating novel hexasubstituted benzene derivatives will open up new avenues for exploration. researcher.liferesearchgate.net As computational tools become more powerful, the rational design of materials based on this compound with specific electronic, optical, or catalytic properties will become more feasible. umn.eduresearchgate.net Further exploration of its role in supramolecular chemistry, where it can act as a template or a guest in host-guest systems, is also an exciting prospect. rsc.org The unique combination of properties offered by this compound ensures its continued importance in the landscape of advanced chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62607-66-3 |

|---|---|

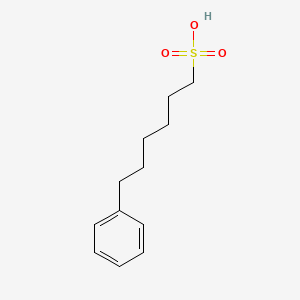

Molecular Formula |

C12H18O3S |

Molecular Weight |

242.34 g/mol |

IUPAC Name |

6-phenylhexane-1-sulfonic acid |

InChI |

InChI=1S/C12H18O3S/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,13,14,15) |

InChI Key |

KSYDMUHAXTYBFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCS(=O)(=O)O |

Origin of Product |

United States |

Computational and Theoretical Investigations of Benzenehexanesulfonic Acid

Quantum Chemical Analyses of Molecular Structure and Electronic Distribution

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of Benzenehexanesulfonic acid at the atomic level. These calculations provide insights into the molecule's preferred three-dimensional arrangements and the distribution of electrons within its framework.

The conformational flexibility of this compound is dominated by the rotation of the six sulfonic acid (-SO₃H) groups around their respective carbon-sulfur (C-S) bonds. The steric hindrance imposed by the close proximity of these bulky groups dictates the accessible conformations. Unlike simpler derivatives such as benzenesulfonic acid, where rotation is relatively unhindered, the conformational space of the hexa-substituted analogue is significantly constrained.

Theoretical studies on related polysubstituted benzene (B151609) derivatives, such as benzenecarboxylic acids, have shown that significant out-of-plane twisting of substituent groups is a common feature to alleviate steric strain. It is highly probable that similar non-planar conformations are adopted by this compound. The sulfonic acid groups would likely arrange themselves in a staggered or alternating up-and-down pattern relative to the plane of the benzene ring to maximize their separation.

Table 1: Hypothetical Torsional Angles in a Stable Conformer of this compound

| Dihedral Angle | Predicted Value (°) |

| C2-C1-S-O | ~60 |

| C1-C2-S-O | ~-60 |

| C3-C2-S-O | ~60 |

| C2-C3-S-O | ~-60 |

| C4-C3-S-O | ~60 |

| C3-C4-S-O | ~-60 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

The energy barriers for the rotation of the sulfonic acid groups are expected to be substantial, leading to a complex potential energy surface with multiple local minima corresponding to different stable or metastable conformers. The global minimum energy structure would represent the most populated conformation at thermal equilibrium.

The electronic structure of this compound is heavily influenced by the strong electron-withdrawing nature of the six sulfonic acid groups. This has a profound effect on the aromatic π-system of the central benzene ring. Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal a significant delocalization of electron density from the benzene ring towards the sulfonate groups.

The C-S bonds in sulfonated aromatic compounds exhibit a mixture of σ and π character. In this compound, the bond lengths and strengths would be modulated by the electronic environment. Quantum chemical calculations for benzenesulfonic acid and its derivatives show characteristic bond lengths for S=O and S-O(H) bonds, which are expected to be present in the hexa-substituted molecule as well, with minor variations due to the crowded environment.

Table 2: Typical Calculated Bond Parameters for Sulfonated Benzenes

| Bond | Bond Type | Typical Calculated Length (Å) |

| C-C (aromatic) | Aromatic | 1.39 - 1.41 |

| C-S | Single | 1.77 - 1.79 |

| S=O | Double | 1.43 - 1.45 |

| S-O(H) | Single | 1.55 - 1.57 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely be distributed over the sulfonic acid groups. The large number of electron-withdrawing groups would significantly lower the energy of both the HOMO and LUMO compared to benzene, and result in a large HOMO-LUMO gap, indicative of high chemical stability.

Simulations of Reaction Mechanisms and Energetics

Computational modeling is a valuable tool for investigating the pathways and energy profiles of chemical reactions. For this compound, this is particularly useful for understanding its behavior in processes like electrophilic aromatic substitution, which is expected to be significantly retarded due to the deactivated nature of the ring.

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. However, the presence of six deactivating sulfonic acid groups makes further electrophilic substitution on the this compound ring extremely difficult. Computational models can be used to calculate the activation energies for hypothetical electrophilic attacks (e.g., nitration, halogenation) on the aromatic ring. These calculations would almost certainly confirm a very high activation barrier, consistent with the experimentally observed inertness of the fully sulfonated ring to further substitution. The mechanism would proceed through a high-energy Wheland intermediate (a sigma complex), the stability of which would be significantly reduced by the presence of the existing electron-withdrawing groups.

While reactions on the aromatic ring are unlikely, the sulfonic acid groups themselves can participate in chemical processes. For instance, in the context of catalysis, the protons of the sulfonic acid groups are acidic and can be transferred. Computational models can be used to study the interaction of this compound with various substrates, elucidating the structure and stability of potential catalytic intermediates. For example, simulations could model the protonation of a substrate by a sulfonic acid group, providing insights into the reaction mechanism at a molecular level.

Intermolecular Interactions and Supramolecular Assembly Prediction

The highly polar nature of the sulfonic acid groups in this compound suggests that intermolecular interactions will play a crucial role in its condensed-phase behavior. Computational methods can predict how these molecules interact with each other and with solvent molecules to form larger assemblies.

Hydrogen bonding is expected to be the dominant intermolecular force. The sulfonic acid groups provide both hydrogen bond donors (-OH) and acceptors (S=O). Molecular dynamics (MD) simulations can be employed to model the behavior of a large ensemble of this compound molecules, providing insights into their self-assembly into supramolecular structures. These simulations could predict the formation of extended hydrogen-bonded networks, which would be a key feature of its crystal structure and its behavior in solution.

Furthermore, computational models can be used to predict the crystal packing of this compound. By calculating the interaction energies between pairs of molecules in different orientations, it is possible to identify the most stable packing arrangements, which can then be compared with experimental crystallographic data, were it to become available. These predictions are crucial for understanding the material properties of solid this compound.

Hydrogen Bonding Networks and Stacking Interactions

Stacking interactions, particularly π-π stacking, are another key noncovalent interaction for aromatic compounds. Density Functional Theory (DFT) studies on benzene and its derivatives have shown that while standard functionals can struggle to accurately model these dispersion-driven interactions, methods like the local density approximation (LDA) and the KT1 functional have shown promise in yielding bound π-stacked structures. nih.gov The electrostatic interactions between the molecules are a primary determinant of the shape and depth of the potential energy surface for π-π stacking. nih.gov For this compound, the presence of the highly polar sulfonic acid groups would significantly alter the electrostatic potential of the aromatic ring, likely leading to different stacking geometries and energies compared to unsubstituted benzene. The interplay between the strong hydrogen bonding capabilities and the modified π-stacking interactions would be a key area of theoretical investigation.

Host-Guest Complexation Energetics

The field of host-guest chemistry relies on noncovalent interactions to form complexes between a host molecule and a guest. Computational methods are vital for predicting the binding free energies and understanding the structural nature of these complexes. nih.gov Methods such as the Mining Minima (VM2) algorithm, which combines quantum mechanics with statistical mechanics, are used to compute these binding affinities. nih.govresearchgate.net

Density Functional Theory (DFT) and Molecular Dynamics (MD) Applications in Material Design

Density Functional Theory is a powerful computational tool for materials science, enabling the prediction of a material's electronic structure, geometry, and other properties. researchgate.net It is frequently used to understand and design materials for a wide range of applications. researchgate.net For a molecule like this compound, DFT could be employed to study its electronic properties, vibrational frequencies, and reactivity. In the context of material design, DFT calculations could help in understanding how this molecule interacts with surfaces or within a larger supramolecular assembly. For instance, DFT could be used to model the adsorption of this compound on a substrate, providing insights into the binding mechanism and the resulting electronic structure of the interface.

Homogeneous Catalysis Mediated by Strong Brønsted Acidity

In homogeneous systems, this compound and its analogues, such as p-toluenesulfonic acid and benzenesulfonic acid, function as highly effective strong Brønsted acid catalysts. Their high solubility in certain organic media and potent proton-donating capability facilitate a variety of acid-catalyzed reactions.

The sulfonic acid groups of benzene-derived catalysts play a pivotal role in esterification and transesterification reactions, which are fundamental to the synthesis of esters for solvents, plasticizers, and biofuels. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (in esterification) or the ester (in transesterification) by the strong acid catalyst. youtube.comresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. youtube.com

These organic sulfonic acids are often considered greener and more effective alternatives to traditional mineral acids like sulfuric acid. revistadechimie.ro They exhibit weaker oxidative properties and are less corrosive, which helps to minimize side reactions and equipment corrosion. revistadechimie.ro In the continuous synthesis of n-propyl acetate, benzenesulfonic acid derivatives such as p-phenolsulfonic acid and p-toluenesulfonic acid have demonstrated catalytic activity and stability comparable to sulfuric acid, maintaining high yields over extended periods. revistadechimie.ro

The efficiency of these catalysts is also influenced by their molecular structure. For instance, in the esterification of oleic acid, the reaction rate has been shown to increase with the hydrophobicity of the sulfonic acid catalyst. researchgate.net Amphiphilic catalysts like 4-dodecylbenzenesulfonic acid (DBSA), which possess both a hydrophilic acid group and a long hydrophobic alkyl chain, show high activity in both esterification and transesterification, making them particularly effective for biodiesel production from low-grade oils containing high concentrations of free fatty acids (FFAs). researchgate.net

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Esterification of acetic acid and n-propanol | Catalytic performance was close to sulfuric acid in a continuous process, with excellent stability over 50 hours. | revistadechimie.ro |

| 4-Dodecylbenzenesulfonic acid (DBSA) | Esterification of oleic acid with methanol | Higher catalytic activity compared to p-toluenesulfonic acid and sulfuric acid, attributed to its increased hydrophobicity. | researchgate.net |

| Linear Alkyl Benzene Sulfonic Acid (LABS) | Transesterification of coconut oil | Effective for producing biodiesel from vegetable oils with medium-chain fatty acids. | semanticscholar.org |

Sulfonic acid catalysts are instrumental in the conversion of lignocellulosic biomass into biofuels and valuable platform chemicals. researchgate.netmdpi.com The conversion processes often involve hydrolysis and dehydration reactions, which are efficiently catalyzed by the strong Brønsted acidity of -SO₃H groups. researchgate.net These catalysts demonstrate a high tolerance to water and can effectively adsorb carbohydrates, facilitating their transformation. researchgate.net

A key application is in the production of biodiesel precursors. nih.gov For example, sulfonic acid catalysts promote the carbon-carbon bond-forming condensation of furanic platform molecules, such as furfural (derived from hemicellulose), with other biomass-derived compounds to synthesize larger molecules within the diesel fuel range (C11-C23). nih.gov The use of these catalysts provides a pathway for upgrading small, oxygenated molecules from biomass into energy-dense transportation fuels. nih.gov

Beyond esterification, the strong acidity of benzenesulfonic acid and its derivatives makes them versatile catalysts in a range of advanced organic synthesis reactions. They are utilized in industrial processes such as polymerization, dehydration, and acylation. umn.eduelchemy.com For example, they can catalyze the acylation of anisole with acetyl chloride, demonstrating their utility in Friedel-Crafts type reactions. umn.edu

Furthermore, these compounds serve as crucial intermediates in the manufacturing of fine chemicals. They are used in the production of azo dyes, where the sulfonic acid group enhances the solubility and color fastness of the final product. elchemy.comatamanchemicals.com They also play a role in the synthesis of pharmaceuticals, particularly sulfa drugs, where the sulfonyl group is a key functional moiety. atamanchemicals.com

Heterogeneous Solid Acid Catalysis Based on this compound Moieties

To overcome challenges associated with homogeneous catalysts, such as separation and reuse, this compound functional groups are often immobilized onto solid supports. This creates robust, recyclable heterogeneous solid acid catalysts that combine the high activity of sulfonic acids with the practical advantages of a solid-phase system. researchgate.netmdpi.com

A variety of inorganic materials are employed as supports for sulfonic acid groups due to their high surface area, mechanical strength, and thermal stability. nih.govmdpi.comresearchgate.net Common supports include silica, zeolites, and metal-organic frameworks (MOFs). nih.govnih.gov

The most common method for covalently attaching sulfonic acid moieties to silica and other oxide surfaces is through the use of organosilanes. nih.gov The process, known as silanization, involves reacting the surface hydroxyl groups (-OH) of the support with a trialkoxyorganosilane, such as (3-mercaptopropyl)trimethoxysilane. This forms stable siloxane (Si-O-Si) bonds. The terminal thiol (-SH) groups of the grafted organosilane are then oxidized to produce the desired sulfonic acid (-SO₃H) groups. A silica-bound alkyl sulfonic acid catalyst developed for biomass conversion demonstrated high activity, recyclability, and hydrolytic stability. nih.gov

Zeolites, with their well-defined microporous structures, can also serve as supports for sulfonic acid groups, leading to shape-selective catalysts. nih.gov Metal-organic frameworks (MOFs), which are highly porous crystalline materials constructed from metal ions and organic linkers, can be functionalized post-synthesis with sulfonic acid groups to introduce strong Brønsted acidity into their framework. nih.govmdpi.com

| Support Material | Key Properties | Immobilization Method Example | Reference |

|---|---|---|---|

| Silica (SiO₂) | High surface area, porous structure, good thermal and chemical resistance. | Grafting via organosilanes followed by oxidation of thiol groups. | nih.govmdpi.com |

| Zeolites | Microporous crystalline solids, shape-selective properties. | Functionalization of surface hydroxyl groups. | nih.gov |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, large surface area. | Post-synthetic modification of organic linkers. | nih.govscispace.com |

The catalytic performance of a solid acid is determined by the nature, strength, and density of its acid sites. mdpi.com Several techniques are used to characterize the surface acidity of materials functionalized with sulfonic acid groups.

Titration Methods : The total number of acid sites can be quantified using titration techniques. Boehm's titration involves mixing the solid acid with a basic solution (e.g., NaOH) and then back-titrating to determine the amount of base consumed. mdpi.com Another common method is the n-butylamine titration, which is carried out in a non-aqueous solvent using Hammett indicators. deu.edu.tr The color change of different indicators adsorbed on the catalyst surface helps to estimate the acid strength distribution. deu.edu.tr

Spectroscopic Methods : Fourier-transform infrared (FTIR) spectroscopy, coupled with the adsorption of a basic probe molecule like pyridine, is a powerful tool to distinguish between Brønsted and Lewis acid sites. deu.edu.tr Pyridine adsorbed on a Brønsted acid site (like -SO₃H) forms a pyridinium ion, which has a characteristic IR absorption band, while pyridine coordinated to a Lewis acid site shows a different band. This allows for the separate quantification of each type of acid site.

Active site engineering involves modifying the catalyst synthesis to control these acidic properties. For example, the density of sulfonic acid groups on a silica surface can be tailored by adjusting the concentration of the organosilane used during the grafting process. This allows for the optimization of the catalyst's activity and selectivity for a specific chemical reaction.

Advanced Materials Science Incorporating Benzenehexanesulfonic Acid

Polymeric and Supramolecular Polymeric Systems

The high concentration of sulfonic acid moieties in Benzenehexanesulfonic acid provides a foundation for creating materials with tailored proton conductivity and structural properties.

Integration into Polymer Backbones for Proton Conductive Materials

While the direct integration of the this compound molecule as a monomer into polymer backbones is not extensively documented in current research, its properties serve as an important benchmark for the design of highly sulfonated aromatic polymers. Crystalline hydrates of BHSA have demonstrated remarkable proton conductivity, offering insights into the potential of materials with a high density of sulfonic acid groups. researchgate.net

Research into crystalline BHSA hydrates reveals that this non-polymeric material can achieve proton conductivity comparable to that of the widely used polymer electrolyte Nafion, especially under certain humidity conditions. researchgate.net This finding suggests that incorporating molecular units with such high sulfonation levels into polymer structures could lead to next-generation proton conductive materials. The study of BHSA as a prototype encourages further research into synthesizing amorphous and defect-rich, highly sulfonated aromatic polymers that might achieve even greater proton conductivity at low humidity levels.

Role in Self-Assembly Processes for Nanostructured Materials

The role of this compound in the self-assembly of nanostructured materials is an emerging area with limited specific research. In principle, its highly symmetric, planar aromatic core and the presence of six peripheral, strongly hydrophilic, and charge-bearing sulfonic acid groups make it a candidate for directing supramolecular assembly. nih.govfrontiersin.orgnih.gov These interactions, driven by hydrogen bonding, electrostatic forces, and π-π stacking, are fundamental to building ordered nanostructures from molecular components. nih.gov However, literature specifically detailing the use of this compound as a primary building block in such self-assembly processes is not yet prevalent.

Development of Proton Exchange Membranes and Ionic Materials

Proton exchange membranes (PEMs) are critical components in various clean energy technologies. The development of novel materials with high proton conductivity, particularly at reduced humidity, is a key research objective.

Application in Electrochemical Energy Conversion Devices

This compound has been investigated as a model crystalline material for understanding proton transport in PEMs, which are central to electrochemical energy conversion devices like fuel cells. researchgate.net The efficiency of these devices relies on the PEM's ability to transport protons from the anode to the cathode efficiently. researchgate.net

Studies on this compound hydrates have shown fast proton conductivity, which is attributed to the formation of extensive hydrogen-bond networks within its crystal structure. researchgate.net This high intrinsic conductivity makes it a significant point of reference for materials intended for fuel cell applications. The performance of crystalline BHSA suggests that materials with a high local concentration of sulfonic acid groups are promising for developing PEMs that can operate efficiently.

Below is a data table comparing the proton conductivity of this compound hydrate (B1144303) with the commercial benchmark, Nafion 117, at 80°C under varying relative humidity (RH).

| Relative Humidity (%) | This compound Hydrate (S/cm) | Nafion® 117 (S/cm) |

| 30 | ~0.02 | ~0.01 |

| 50 | ~0.04 | ~0.03 |

| 70 | ~0.07 | ~0.07 |

| 90 | ~0.10 | ~0.12 |

| This data is synthesized from graphical representations presented in Garanin et al., 2011. researchgate.net |

Exploration of this compound as a Component in Novel Electrolytes

The exploration of this compound as a primary component or additive in novel electrolytes, for instance in battery systems, is not significantly represented in the available scientific literature. While various sulfonic acids, such as methanesulfonic acid, have been investigated for electrolyte formulations in lithium-ion batteries, specific studies focusing on this compound are limited. horiazonchemical.com The development of electrolytes for next-generation energy storage remains an active area of research, where novel components are continuously being assessed. nih.gov

Hybrid and Composite Materials

The incorporation of functional molecules into larger matrices to create hybrid and composite materials is a common strategy to enhance material properties. Metal-Organic Frameworks (MOFs) and other composite membranes are key areas of this research. rsc.orgmdpi.com

The design of proton-conducting MOFs often involves using organic linkers functionalized with acid groups, such as sulfonic acid, to create pathways for proton transport. nih.govchemrxiv.org Given its structure—a rigid aromatic core with six sulfonic acid groups—this compound is a theoretical candidate for use as a functional linker or node in the construction of such hybrid materials. Its high density of proton-donating sites could potentially lead to MOFs or other composites with exceptionally high proton conductivity. While specific examples of MOFs synthesized directly with this compound as the primary linker are not prominent, the principle of incorporating highly sulfonated molecules is a recognized strategy for creating effective proton-conducting hybrid materials. nih.gov Similarly, its inclusion as a functional filler in composite polymer membranes presents another avenue for exploration. mdpi.comnih.gov

Functionalization of Inorganic Frameworks (e.g., MOFs) with Sulfonic Acid Groups

The introduction of sulfonic acid groups into inorganic frameworks, such as Metal-Organic Frameworks (MOFs), is a significant area of research in materials science. This functionalization is primarily aimed at imparting strong Brønsted acidity to the material, which can lead to enhanced performance in applications like catalysis and proton conduction. The most common method for achieving this is through post-synthetic modification, a technique where the pre-synthesized framework is chemically altered.

Enhancement of Material Performance through Acidic Functionalization

The incorporation of acidic functionalities, particularly sulfonic acid groups, into materials can dramatically enhance their performance in various applications. In the case of this compound, its structure, featuring six sulfonic acid groups on a single benzene (B151609) ring, suggests the potential for creating materials with exceptionally high acidity and related functional properties.

A key area where such acidic functionalization leads to significant performance enhancement is in proton conductivity. Research on crystalline this compound hydrates has demonstrated its capacity for fast protonic conductivity. researchgate.net This property is crucial for the development of electrolyte materials for fuel cells and other electrochemical devices.

The high proton conductivity of this compound is attributed to its crystal structure, which facilitates the formation of extensive hydrogen-bond networks. These networks provide efficient pathways for the transport of protons, a fundamental requirement for high-performance proton conductors. The presence of multiple sulfonic acid groups in close proximity on the benzene ring likely contributes to a high density of proton charge carriers and facilitates their mobility.

The following table summarizes the proton conductivity data for a hydrated form of this compound, highlighting its potential for enhancing the performance of materials designed for proton transport.

| Compound | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) |

|---|---|---|---|

| Benzenehexasulfonic acid hydrate | 25 | ~95 | ~10-2 |

Data extrapolated from research on crystalline Benzenehexasulfonic acid hydrates. researchgate.net

Beyond proton conductivity, the strong Brønsted acidity conferred by sulfonic acid groups can also significantly enhance the catalytic activity of materials. Materials functionalized with a high density of such acid sites could serve as efficient solid acid catalysts for a variety of organic transformations, including esterification, alkylation, and hydrolysis. The high concentration of active sites offered by a molecule like this compound could lead to higher reaction rates and improved catalytic efficiency. However, specific research findings on the catalytic performance of inorganic frameworks functionalized solely with this compound are not detailed in the available literature.

Advanced Analytical Methodologies for Benzenehexanesulfonic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and functional group analysis of benzenehexanesulfonic acid. The high symmetry of the molecule presents unique spectral characteristics that can be leveraged for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of organic compounds.

¹H NMR: Due to the molecular structure of this compound, C₆(SO₃H)₆, there are no hydrogen atoms directly attached to the benzene (B151609) ring. Consequently, the ¹H NMR spectrum will not show any signals in the typical aromatic region (approx. 7-8 ppm). The only proton signals would arise from the six highly acidic sulfonic acid protons (-SO₃H). In a protic deuterated solvent such as D₂O, these acidic protons would readily exchange with deuterium, leading to their signal being diminished or absent. If observed in an aprotic solvent, they would likely appear as a single, broad resonance at a significant downfield chemical shift (>10 ppm), indicative of strongly acidic protons.

¹³C NMR: The ¹³C NMR spectrum provides definitive evidence for the molecule's symmetrical structure. All six carbon atoms on the benzene ring are chemically equivalent, as each is bonded to an identical sulfonic acid group. Therefore, a proton-decoupled ¹³C NMR spectrum is expected to exhibit a single, sharp signal. The sulfonic acid group is strongly electron-withdrawing, which deshields the attached carbon atom. This leads to a predicted chemical shift in the range of 130-150 ppm. libretexts.orgoregonstate.edu The observation of a lone peak in this region is powerful confirmation of the hexa-substituted and highly symmetric nature of the benzene core.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Structural Information Confirmed |

|---|---|---|---|

| ¹H | >10 (in aprotic solvent) | Singlet (broad) | Presence of highly acidic sulfonic acid protons. |

| ¹³C | 130 - 150 | Singlet | Confirms the chemical equivalence of all six carbon atoms on the benzene ring, proving the molecule's high symmetry. |

Mass spectrometry (MS) is vital for determining the molecular weight and assessing the purity of this compound. Due to its high polarity and non-volatile nature, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible without derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most suitable technique for analyzing this compound. Using an electrospray ionization (ESI) source in negative ion mode is particularly effective, as the sulfonic acid groups are readily deprotonated to form multiply charged anions, such as [M-nH]ⁿ⁻. The high-resolution mass spectrum would allow for the precise determination of the molecular weight, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) in a tandem mass spectrometer provides structural information through fragmentation analysis. A common fragmentation pathway for aromatic sulfonic acids is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). aaqr.orgnih.gov For this compound, a sequential loss of SO₃ moieties from the parent ion would be an expected and characteristic fragmentation pattern, which can be used to confirm the presence of the multiple sulfonate groups.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Negative ESI Mode)

| Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M-H]⁻ | [C₆(SO₃)₅(SO₃H)]⁻ | Molecular Ion |

| [M-H-SO₃]⁻ | [C₆H(SO₃)₅]⁻ | Loss of one SO₃ group |

| [M-H-2SO₃]⁻ | [C₆H₂(SO₃)₄]⁻ | Loss of two SO₃ groups |

| [M-H-3SO₃]⁻ | [C₆H₃(SO₃)₃]⁻ | Loss of three SO₃ groups |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the specific functional groups within a molecule. These two methods are complementary; some vibrational modes that are weak or inactive in FTIR are strong in Raman, and vice-versa. thermofisher.com

For this compound, the key functional groups are the sulfonic acid (-SO₃H) and the substituted benzene ring.

-SO₃H Group Vibrations:

S=O Stretching: Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically appearing in the regions of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively.

S-O Stretching: The S-O single bond stretch is typically observed around 800-900 cm⁻¹.

Benzene Ring Vibrations:

C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds in the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. tum.de

The high D₆h symmetry of this compound simplifies its spectra compared to less-substituted benzene derivatives. njit.edu According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active will be IR inactive, and vice versa. This distinct spectral pattern provides further confirmation of the molecule's structure.

Table 3: Characteristic Vibrational Frequencies for this compound

| Bond Vibration | Typical Wavenumber Range (cm⁻¹) | Primary Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 2800 - 3200 (broad) | FTIR |

| C=C Stretch (Aromatic) | 1400 - 1600 | FTIR & Raman |

| S=O Asymmetric Stretch | 1340 - 1350 | FTIR |

| S=O Symmetric Stretch | 1150 - 1165 | FTIR & Raman |

| C-S Stretch | 650 - 750 | FTIR & Raman |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: A common approach involves using a C18 stationary phase. Due to the high polarity of this compound, retention on a standard C18 column can be minimal. To enhance retention, ion-pair chromatography is often employed. An ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase to form a neutral ion pair with the anionic sulfonate groups, increasing its affinity for the nonpolar stationary phase.

Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: Ultraviolet (UV) detection is suitable, as the benzene ring possesses a chromophore that absorbs UV light, typically around 254 nm. For higher specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 5 mM Tetrabutylammonium Hydrogen Sulfate, pH 3.0 | Aqueous phase with ion-pairing reagent. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 60% B over 20 minutes | Ensures elution of the analyte with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | UV-Vis at 254 nm or Mass Spectrometer (ESI-) | Quantification and/or identification. |

Ion Chromatography (IC) is an ideal technique for the direct analysis and quantification of ionic species. Since this compound is a strong acid and exists as a multiply charged anion in solution, IC provides a sensitive and selective method for its determination. thermofisher.com

Stationary Phase: The separation is achieved on a high-capacity anion-exchange column, which contains positively charged functional groups that interact with the negatively charged sulfonate groups of the analyte.

Eluent: An aqueous solution of a competing base, such as a sodium hydroxide (B78521) gradient or a sodium carbonate/bicarbonate buffer, is used as the mobile phase (eluent). The eluent concentration is optimized to effectively displace the highly charged benzenehexanesulfonate anion from the stationary phase.

Detection: Suppressed conductivity detection is the most common method. A suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to a highly sensitive and low-noise signal for accurate quantification.

Table 5: Representative Ion Chromatography Method Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Guard Column | Anion-exchange guard (e.g., Dionex IonPac AG19) | Protects analytical column from contaminants. |

| Analytical Column | High-capacity anion-exchange column (e.g., Dionex IonPac AS19) | Separates anions based on charge and size. |

| Eluent | Potassium Hydroxide (KOH) gradient (e.g., 10 mM to 80 mM) | Displaces the highly charged analyte from the column. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | Suppressed Conductivity | Provides sensitive and selective detection of ionic species. |

| Suppressor | Anion Self-Regenerating Suppressor | Reduces background eluent conductivity. |

Electroanalytical Chemistry for Acidic Properties and Redox Behavior

Electroanalytical chemistry offers a suite of powerful techniques for characterizing the fundamental chemical properties of this compound, including its acidity and electrochemical (redox) behavior. These methods are based on measuring potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. While specific literature on the electroanalysis of this compound is highly specialized, the principles can be understood from studies of related aromatic and polyprotic acids. researchgate.netx-mol.com

Voltammetric techniques, such as cyclic voltammetry, are particularly useful. In a typical setup, the potential of a working electrode is scanned, and the resulting current from the reduction or oxidation of the analyte is measured. For this compound, the six sulfonic acid groups (-SO₃H) are strongly acidic. The electrochemical behavior would be dominated by the reduction of the protons (H⁺) from these groups at the electrode surface.

The reduction current observed in a voltammetric experiment can be directly proportional to the concentration of the undissociated acid molecules. researchgate.net By studying the relationship between the reduction potential and the pH of the solution, it is possible to determine the acid dissociation constants (pKa values). The half-peak reduction potential is often related to the pKa, providing a method to quantify the strength of the acidic groups. researchgate.net Given its structure with six sulfonic acid groups, this compound is expected to have multiple, closely spaced pKa values, all in the strongly acidic region.

Furthermore, electroanalytical methods can elucidate the redox behavior of the benzene ring itself, although it is generally electrochemically stable. The presence of six electron-withdrawing sulfonate groups makes the aromatic ring significantly electron-deficient. This would make the benzene ring much more difficult to oxidize and easier to reduce compared to unsubstituted benzene. Voltammetry could be used to determine the reduction potential of the aromatic system, providing insights into its electronic structure and its potential to participate in electron-transfer reactions. Such studies are crucial for understanding its stability and potential interactions in various chemical environments.

| Technique | Application for this compound | Information Obtained |

| Cyclic Voltammetry | Study of proton reduction from -SO₃H groups. | Acid dissociation constants (pKa values), concentration. |

| Linear Sweep Voltammetry | Determination of reduction potential of the benzene ring. | Redox potential, electronic properties of the molecule. |

| Potentiometry | Direct measurement of H⁺ ion activity using an ion-selective electrode. | pH of solutions, pKa determination through titration. |

Advanced Hyphenated Techniques for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as environmental or biological samples, requires highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. saspublishers.com These integrated systems provide comprehensive analytical data, enabling the separation of the analyte from interfering matrix components followed by its unambiguous identification and quantification. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier technique for the analysis of polar, non-volatile compounds like this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) separates the compound from the sample matrix based on its polarity. Reversed-phase chromatography is a common approach, though specialized columns may be used to handle the high polarity of polysulfonated aromatics. helixchrom.comresearchgate.net

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that can generate ions of polar molecules directly from the liquid phase. mdpi.com Analysis would typically be performed in negative ion mode, detecting the multiply-charged anion of this compound. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent ion and, in tandem MS (MS/MS) systems, for its characteristic fragment ions, ensuring high specificity and sensitivity. mdpi.comwaters.com LC-MS methods offer the advantage of direct analysis without the need for chemical derivatization, with analysis times often under five minutes. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. bepls.commdpi.com Due to the extremely low volatility of the highly polar this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the sulfonic acid groups into less polar, more volatile derivatives, such as sulfonate esters (e.g., methyl or ethyl esters). researchgate.netshimadzu.com This chemical modification allows the compound to be volatilized in the heated GC inlet and travel through the separation column.

Once derivatized, the compound is separated from other volatile components in the sample based on its boiling point and interactions with the column's stationary phase. The separated derivative then enters the mass spectrometer, where it is typically ionized by electron impact (EI), causing predictable fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. shimadzu.comshimadzu.com While requiring an extra sample preparation step, GC-MS can provide excellent chromatographic resolution and high sensitivity. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a highly efficient analytical technique that combines the superior separation power of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov This technique is exceptionally well-suited for the analysis of highly charged species like the this compound anion. Separation in CE is based on the differential migration of ions in an electric field, which allows for the rapid and efficient separation of analytes from complex and even high-matrix samples. nih.gov

The coupling of CE to MS provides another dimension of separation based on the mass-to-charge ratio, enhancing analytical specificity. nih.gov For this compound, its high negative charge would allow for rapid migration and separation from less-charged or neutral matrix components. The high separation efficiency of CE can resolve isomers and closely related compounds, making it a powerful tool for detailed analysis in complex samples. nih.gov

Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Derivatization Required? | Key Advantages | Limitations |

| LC-MS | Separation based on polarity, detection by mass. researchgate.net | No | High sensitivity, direct analysis of polar compounds, structural information from MS/MS. nih.govwaters.com | Potential for matrix effects impacting ionization. |

| GC-MS | Separation based on volatility, detection by mass. ijarnd.com | Yes (e.g., esterification) | Excellent separation efficiency, established libraries for identification. researchgate.net | Limited to volatile or derivatizable compounds, sample preparation is more complex. |

| CE-MS | Separation based on charge and size, detection by mass. nih.gov | No | Superior separation efficiency for charged species, low sample and solvent consumption. nih.govmdpi.com | Lower concentration sensitivity compared to LC-MS for some applications. |

Environmental Pathways and Biodegradation of Benzenehexanesulfonic Acid

Abiotic Degradation Mechanisms

While direct photolysis studies on benzenehexanesulfonic acid are scarce, research on related sulfonated aromatic compounds, such as naphthalenesulfonic acids, indicates that photolytic degradation can occur, often mediated by hydroxyl radicals. The process for polysulfonated compounds is generally slower than for their non-sulfonated parent compounds.

Oxidative decomposition, particularly through advanced oxidation processes (AOPs) involving ozone or hydroxyl radicals, has been shown to be effective for the degradation of some sulfonated aromatic compounds. For instance, the oxidation of naphthalenesulfonic acids by ozone can lead to ring cleavage and the formation of smaller, more biodegradable organic compounds. It is plausible that similar mechanisms could degrade this compound, although the high stability of the molecule may necessitate harsh oxidative conditions.

Table 1: Postulated Abiotic Degradation Factors for this compound

| Degradation Mechanism | Expected Reactivity | Influencing Factors | Potential Products |

| Direct Photolysis | Low | Wavelength of light, presence of photosensitizers | Ring-opened structures, smaller organic acids |

| Indirect Photolysis (via •OH) | Moderate | Concentration of hydroxyl radical precursors (e.g., nitrate, dissolved organic matter) | Hydroxylated intermediates, sulfate |

| Chemical Oxidation (e.g., O₃) | Moderate to Low | Oxidant dose, pH, temperature | Ring cleavage products, sulfate |

Aromatic sulfonic acids are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. The carbon-sulfur bond in the sulfonate group is robust and not susceptible to hydrolysis unless under extreme conditions (e.g., high temperatures and pressures in the presence of strong acids or bases), which are not representative of natural aquatic or terrestrial systems. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Biotic Transformation and Mineralization Studies

The biodegradation of sulfonated aromatic compounds is a well-documented process, primarily carried out by microorganisms capable of utilizing these compounds as a source of carbon, sulfur, or energy. However, specific research on the microbial degradation of this compound is notably absent from the scientific literature, likely due to its anticipated recalcitrance. The high number of electron-withdrawing sulfonate groups is expected to make the aromatic ring resistant to the initial enzymatic attacks that are common in the biodegradation of simpler aromatic compounds.

For less sulfonated benzenes, such as benzenesulfonic acid and benzene-1,3-disulfonate, microbial degradation pathways have been elucidated. Bacteria are known to initiate the degradation of these compounds through desulfonation, a process that removes the sulfonic acid group. This is often a critical first step, as it activates the aromatic ring for subsequent cleavage by dioxygenase enzymes.

In many cases, the desulfonation is catalyzed by monooxygenase enzymes and occurs under sulfur-limiting conditions, suggesting that the microorganisms are primarily seeking to acquire sulfur from the molecule. Once desulfonated, the resulting phenolic intermediate, such as catechol, can enter central metabolic pathways and be further mineralized. A mixed bacterial culture has been shown to degrade benzene (B151609) 1,3-disulfonate, converting it to catechol 4-sulfonate, which is then further metabolized. nih.govresearchgate.net It is hypothesized that a similar desulfonation step would be necessary for the degradation of this compound, but the steric hindrance and electronic effects of the six sulfonate groups may pose a significant challenge for existing microbial enzyme systems.

For related, less-sulfonated compounds, several biodegradation intermediates have been identified. The degradation of benzene 1,3-disulfonate by a mixed bacterial culture was found to proceed through catechol 4-sulfonate, 3-sulfomuconate, and 4-carboxymethyl-4-sulfobut-2-en-4-olide. nih.govresearchgate.net The initial desulfonation of benzenesulfonic acid can yield phenol (B47542) or catechol. d-nb.info

Given the lack of specific studies on this compound, one can only speculate on potential intermediates. A stepwise desulfonation would likely produce a series of polysulfonated phenols or catechols. However, the complete mineralization of such a molecule would be a complex, multi-step process.

Table 2: Known Microbial Degradation Intermediates of Simpler Benzenesulfonates

| Starting Compound | Key Intermediate(s) | Reference |

| Benzenesulfonic acid | Phenol, Catechol | d-nb.info |

| Benzene-1,3-disulfonate | Catechol 4-sulfonate, 3-sulfomuconate | nih.govresearchgate.net |

Environmental Monitoring and Trace Analysis in Aquatic and Terrestrial Systems

The detection and quantification of highly polar and water-soluble compounds like this compound in environmental matrices present analytical challenges. Standard methods for non-polar organic pollutants, such as gas chromatography-mass spectrometry (GC-MS), are often unsuitable without derivatization.

High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is the most promising technique for the trace analysis of such compounds. Ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) may be employed to achieve sufficient retention on the chromatographic column. While specific methods for this compound are not detailed in the literature, the general analytical approaches for other sulfonated aromatic compounds would be applicable. These methods typically involve solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by instrumental analysis. The lack of reported environmental monitoring data for this compound suggests that it is either not a widespread environmental contaminant or that it has not been a target analyte in major environmental surveys.

Strategies for Environmental Remediation of Sulfonic Acid Contamination

While specific remediation strategies for this compound are not documented, general approaches for sulfonic acid contamination involve several advanced techniques. The high stability of the carbon-sulfur bond in sulfonated aromatics makes them resistant to conventional biological treatment methods. Therefore, more aggressive remediation strategies are often required.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are considered a promising technology for the degradation of recalcitrant organic pollutants like sulfonic acids. These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules.

Common AOPs applicable to sulfonic acid contamination include:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process.

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at high pH.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals.

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

Research Findings on Related Compounds:

Studies on other sulfonated aromatic compounds have demonstrated the effectiveness of AOPs. For instance, research on naphthalenesulfonic acids has shown that ozonation can lead to the cleavage of the aromatic ring. The efficiency of these processes is often dependent on factors such as pH, oxidant concentration, and the presence of other organic matter.

Bioremediation

The bioremediation of highly sulfonated aromatic compounds is challenging due to their xenobiotic nature and the stability of the sulfonate group. However, some microbial strains have been shown to degrade simpler sulfonated aromatics. The initial step in the aerobic biodegradation of benzenesulfonates often involves a dioxygenase-catalyzed attack on the aromatic ring. For polysulfonated compounds, the presence of multiple electron-withdrawing sulfonate groups makes the initial enzymatic attack more difficult.

There is limited research on microbial consortia capable of degrading highly sulfonated aromatics. Co-metabolism, where the degradation of the target compound is facilitated by the presence of another growth-supporting substrate, could be a potential strategy.

Combined Approaches

A combination of physicochemical and biological methods may be the most effective approach for the remediation of sites contaminated with polysulfonated aromatic compounds. For example, a preliminary treatment with an AOP could break down the complex structure of this compound into more biodegradable intermediates, which could then be treated using conventional biological methods.

Data on Remediation of Sulfonic Acids

| Remediation Strategy | Target Compound(s) | Key Findings |

| Advanced Oxidation | Naphthalene-1,5-disulfonic acid | Ozonation and electron beam irradiation showed potential for mineralization. |

| Advanced Oxidation | Sulfonamide antibiotics | O₃/H₂O₂ process achieved high degradation efficiency (over 85% for some compounds). |

| Bioremediation | Benzenesulfonate (B1194179) | Alcaligenes sp. strain O-1 demonstrated the ability to utilize benzenesulfonate as a sole carbon source. |

| Bioremediation | Azo dyes | A sequential anaerobic-aerobic process is required for the complete biodegradation of sulfonated azo dyes. |

It is imperative that future research focuses on the environmental behavior and potential remediation strategies for this compound to fill the current knowledge void.

Research on Derivatives and Analogues of Benzenehexanesulfonic Acid

Synthesis and Characterization of Substituted Derivatives

The fully sulfonated benzene (B151609) ring of benzenehexanesulfonic acid presents a unique scaffold for further chemical modification. The six sulfonic acid groups, being strong electron-withdrawing groups, deactivate the aromatic ring towards further electrophilic substitution. However, reactions involving the sulfonic acid groups themselves or nucleophilic aromatic substitution could be explored.

Halogenated Derivatives: The direct halogenation of the this compound ring is expected to be challenging due to the severe deactivation by the six sulfonic acid groups. Standard electrophilic halogenation methods would likely require harsh conditions. An alternative approach could involve the synthesis of halogenated benzene precursors followed by exhaustive sulfonation. For instance, the sulfonation of a polyhalogenated benzene could potentially yield the corresponding halogenated this compound.

Characterization of such compounds would rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR would be crucial to confirm the number and substitution pattern of carbons on the benzene ring.

Infrared (IR) Spectroscopy: Characteristic absorption bands for S=O and C-S bonds of the sulfonic acid groups, as well as C-Halogen bonds, would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to determine the exact molecular weight and confirm the elemental composition.

Alkyl/Aryl Derivatives: Similar to halogenation, direct Friedel-Crafts alkylation or acylation of this compound is not considered feasible. The synthesis would likely proceed through the exhaustive sulfonation of pre-alkylated or arylated benzene derivatives. The stability of the alkyl or aryl groups under strong sulfonating conditions would be a critical factor.

The characterization of these derivatives would follow similar principles as for the halogenated counterparts, with NMR spectroscopy being particularly useful for elucidating the structure of the alkyl or aryl substituents.

A hypothetical summary of the synthetic approaches and key characterization data for these derivatives is presented in the table below.

Table 1: Hypothetical Synthesis and Characterization of Substituted this compound Derivatives

| Derivative Type | Plausible Synthetic Strategy | Key Characterization Techniques | Expected Spectroscopic Features |

|---|---|---|---|

| Perhalogenated this compound | Exhaustive sulfonation of a perhalogenated benzene (e.g., hexachlorobenzene). | 13C NMR, IR, High-Resolution MS | IR: Strong S=O stretching bands; C-Halogen stretching bands. 13C NMR: Signals corresponding to substituted aromatic carbons. |

| Peralkylated this compound | Exhaustive sulfonation of a peralkylated benzene (e.g., hexaethylbenzene). | 1H NMR, 13C NMR, IR, High-Resolution MS | IR: Strong S=O stretching bands; C-H stretching and bending bands of alkyl groups. NMR: Signals confirming the structure of the alkyl groups and their attachment to the aromatic ring. |

| Perarylated this compound | Exhaustive sulfonation of a perarylated benzene (e.g., hexaphenylbenzene). | 1H NMR, 13C NMR, IR, High-Resolution MS | IR: Strong S=O stretching bands; characteristic bands of the aryl substituents. NMR: Complex aromatic region signals requiring advanced 2D NMR techniques for full assignment. |

The concept of incorporating the benzenehexasulfonated moiety into larger polymeric or oligomeric structures is an intriguing area for potential research. Such materials could exhibit unique properties due to their high charge density and rigid aromatic core.

Polymeric Analogues: The synthesis of polymers containing the benzenehexasulfonated unit could be approached in two main ways:

Polymerization of a Functionalized Monomer: A derivative of this compound bearing a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) could be synthesized and subsequently polymerized. The challenge would lie in the synthesis of a stable, polymerizable monomer that can withstand the polymerization conditions without degradation.

Post-polymerization Sulfonation: A pre-existing polymer with pendant phenyl rings, such as polystyrene, could be subjected to exhaustive sulfonation. However, achieving complete hexasulfonation on every phenyl ring of a polymer chain is sterically hindered and would likely result in a distribution of sulfonation degrees.

Oligomeric Analogues: The controlled synthesis of oligomers, containing a defined number of benzenehexasulfonated units, would offer a pathway to well-defined, high-density ionomers. Step-growth polymerization of a difunctionalized benzenehexasulfonate derivative with a suitable comonomer could be a viable route.

Characterization of these macromolecules would involve techniques standard to polymer science, including:

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Thermal Analysis (TGA, DSC): To assess thermal stability and phase transitions.

Ion-Exchange Capacity Titration: To quantify the density of sulfonic acid groups.

Structure-Function Relationship Studies in Modified this compound Systems

Understanding the relationship between the chemical structure of modified this compound systems and their resulting properties is crucial for designing materials with tailored functionalities.

For instance, in the context of proton exchange membranes for fuel cells , a key application for sulfonated aromatic polymers, the following structure-property relationships could be investigated:

Effect of Substituents: The introduction of electron-withdrawing (e.g., halogen) or electron-donating (e.g., alkyl) groups could influence the acidity of the sulfonic acid protons and, consequently, the proton conductivity.

Impact of Counter-ion: The nature of the cation associated with the sulfonate groups would determine the material's properties. While the protonated form is relevant for fuel cells, other salt forms could be useful in catalysis or as ion-exchange resins.

A systematic study involving the synthesis of a library of derivatives and analogues with controlled variations in their structure, followed by a thorough characterization of their physicochemical properties, would be necessary to establish these relationships.

Exploration of Novel Functionalizations for Targeted Applications

The sulfonic acid groups of this compound are themselves points for further functionalization, which could open up a wide range of targeted applications.

Conversion to Sulfonyl Chlorides: Treatment with reagents like thionyl chloride could convert the sulfonic acid groups to more reactive sulfonyl chlorides. These intermediates could then be reacted with a variety of nucleophiles (alcohols, amines) to form sulfonate esters and sulfonamides, respectively. This would allow for the attachment of a wide array of functional moieties.

Formation of Metal-Organic Frameworks (MOFs): The polysulfonated nature of this compound makes it an excellent candidate as an organic linker for the synthesis of novel MOFs. The sulfonic acid groups can coordinate to metal ions, potentially forming highly porous and stable frameworks with applications in gas storage, separation, and catalysis.

Surface Modification: The high density of charged groups could be exploited for the surface modification of various materials. For example, grafting this compound or its derivatives onto a surface could dramatically alter its hydrophilicity, ion-exchange properties, and catalytic activity.

The table below outlines some potential functionalizations and their targeted applications.

Table 2: Potential Functionalizations of this compound and Targeted Applications

| Functionalization Reaction | Resulting Functional Group | Potential Targeted Application |

|---|---|---|

| Reaction with Thionyl Chloride | Sulfonyl Chloride (-SO2Cl) | Reactive intermediate for further synthesis. |

| Reaction of Sulfonyl Chloride with Amines | Sulfonamide (-SO2NR2) | Pharmaceutical intermediates, specialty polymers. |

| Reaction of Sulfonyl Chloride with Alcohols | Sulfonate Ester (-SO2OR) | Plasticizers, cross-linking agents. |

| Coordination with Metal Ions | Metal Sulfonate Complex | Metal-Organic Frameworks (MOFs) for gas storage and catalysis. |

| Grafting onto Surfaces | Surface-Bound Sulfonate Groups | Ion-exchange resins, hydrophilic coatings, heterogeneous catalysts. |

Future Research Directions and Interdisciplinary Prospects for Benzenehexanesulfonic Acid

The landscape of materials science and chemical synthesis is undergoing a significant transformation, driven by the convergence of computational power, advanced analytical techniques, and a global push towards sustainability. Within this context, Benzenehexanesulfonic acid and other highly sulfonated aromatic compounds represent a frontier with considerable potential. Future research is poised to unlock new applications and streamline their development through interdisciplinary approaches.

Q & A

Q. What are the common synthesis routes for benzenesulfonic acid derivatives, and how can their purity be verified?

- Methodological Answer : Benzenesulfonic acid derivatives are typically synthesized via sulfonation of aromatic rings using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (60–100°C) . For example, nitration followed by reduction is employed to introduce amino groups, which are subsequently sulfonated . To verify purity, researchers should use:

Q. Which analytical techniques are most effective for characterizing benzenesulfonic acid derivatives?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonic acid -SO3H stretch at 1030–1120 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structures for salts or metal complexes .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

- UV-Vis Spectroscopy : Monitors electronic transitions in azo derivatives (e.g., λmax ~400–600 nm) .

Q. How do benzenesulfonic acid derivatives interact with metal ions, and what methodologies detect these interactions?

- Methodological Answer : These derivatives form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate groups, influencing catalytic or photochemical properties . Detection methods include:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd).

- Electron Paramagnetic Resonance (EPR) : Probes coordination environments in paramagnetic complexes .

Q. What conditions affect the stability of benzenesulfonic acid derivatives in aqueous solutions?

- Methodological Answer : Stability depends on pH, temperature, and ionic strength. For example:

- pH 2–6 : Derivatives remain stable due to protonated sulfonate groups.

- High temperatures (>80°C) : Accelerate hydrolysis, requiring refrigerated storage .

- Salt Formation : Sodium or potassium salts enhance aqueous stability by reducing hygroscopicity .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for benzenesulfonic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in crystallinity, counterion effects, or hydration states. To resolve:

- Systematic Solubility Screening : Use standardized buffers (e.g., phosphate-buffered saline) and control humidity.

- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity and hydration-induced solubility changes .

- Purity Reassessment : Impurities like residual solvents (e.g., DMSO) may artificially inflate solubility .

Q. What strategies optimize the design of benzenesulfonic acid-based azo dyes for specific applications?

- Methodological Answer : Functional group engineering is critical:

- Electron-Withdrawing Groups (e.g., -NO₂) : Shift λmax to longer wavelengths for textile dyes .

- Hydrophilic Substituents (e.g., -OH) : Enhance water solubility for biological staining .

- Computational Modeling (DFT) : Predicts electronic transitions and steric effects pre-synthesis .

Q. How should researchers handle the hygroscopic nature of benzenesulfonic acid salts during experimentation?

- Methodological Answer :

- Storage : Use desiccators with silica gel or molecular sieves.

- Characterization : Conduct Karl Fischer titration to quantify water content .

- Alternative Salts : Less hygroscopic salts (e.g., calcium benzenesulfonate) may substitute sodium/potassium salts .

Q. What comparative approaches distinguish benzenesulfonic acid derivatives from structurally similar compounds?

- Methodological Answer :

- Comparative Table of Key Properties :

| Compound | Structural Feature | Unique Property |

|---|---|---|

| Toluene sulfonic acid | Methyl group | Increased hydrophobicity |

| Naphthalene sulfonic acid | Polycyclic core | Higher molar absorptivity |

| 4-Nitrobenzenesulfonic acid | -NO₂ substituent | Enhanced acidity (pKa ~0.5) |

- Reactivity Profiling : Compare sulfonation kinetics or metal-binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.